N-cyclopropyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide
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Overview
Description
N-cyclopropyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide is a synthetic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a cyclopropyl group, a pyrimidinyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 1-(2-pyrimidyl)piperazine, is synthesized through the reaction of piperazine with 2-chloropyrimidine under basic conditions.
Acetylation: The final step involves the acetylation of the intermediate with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine and pyrimidinyl groups.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
N-cyclopropyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A precursor in the synthesis of N-cyclopropyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide.
2-(4-Substituted-piperazin-1-yl)pyrimidine: Shares structural similarities and may exhibit comparable biological activities.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-cyclopropyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c19-12(16-11-2-3-11)10-17-6-8-18(9-7-17)13-14-4-1-5-15-13/h1,4-5,11H,2-3,6-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVBZSFJNWZFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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